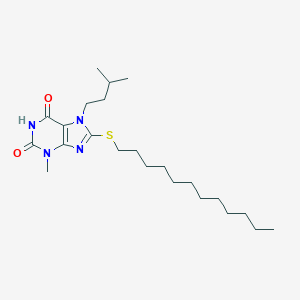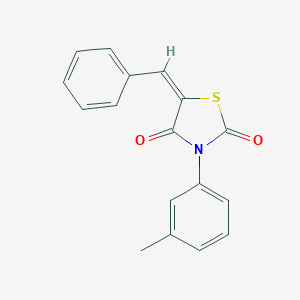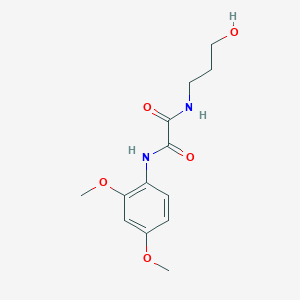
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is a synthetic organic compound with the molecular formula C19H32N4O2S This compound is characterized by its unique structure, which includes a purine core substituted with dodecylsulfanyl, isopentyl, and methyl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione typically involves multi-step organic reactions. One common synthetic route includes:
Starting Materials: The synthesis begins with commercially available purine derivatives.
Alkylation: The purine core is alkylated using dodecyl bromide in the presence of a strong base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to introduce the dodecylsulfanyl group.
Methylation: The final step involves methylation of the purine core using methyl iodide (CH3I) under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of automated reactors, precise control of reaction conditions (temperature, pressure, and time), and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride (LiAlH4) to modify the purine core or the alkyl chains.
Common Reagents and Conditions
Oxidation: H2O2, m-CPBA, under mild to moderate temperatures.
Reduction: LiAlH4, sodium borohydride (NaBH4), typically under anhydrous conditions.
Substitution: Alkyl halides, nucleophiles like amines or thiols, in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Modified purine derivatives with altered alkyl chains.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学的研究の応用
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound, possibly interacting with enzymes or receptors.
Medicine: Explored for its therapeutic potential, including anti-inflammatory or anticancer properties.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione involves its interaction with molecular targets such as enzymes or receptors. The dodecylsulfanyl group may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes or hydrophobic pockets in proteins. The purine core can engage in hydrogen bonding and π-π interactions, influencing biological pathways.
類似化合物との比較
Similar Compounds
- 8-(dodecylsulfanyl)-3,7-dimethyl-3,7-dihydro-1H-purine-2,6-dione
- 7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione
- 8-(dodecylsulfanyl)-3-methyl-3,7-dihydro-1H-purine-2,6-dione
Uniqueness
8-(dodecylsulfanyl)-7-isopentyl-3-methyl-3,7-dihydro-1H-purine-2,6-dione is unique due to the combination of its substituents, which confer distinct physicochemical properties and biological activities. The presence of both dodecylsulfanyl and isopentyl groups differentiates it from other similar compounds, potentially leading to unique interactions and applications.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with related compounds
特性
IUPAC Name |
8-dodecylsulfanyl-3-methyl-7-(3-methylbutyl)purine-2,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H40N4O2S/c1-5-6-7-8-9-10-11-12-13-14-17-30-23-24-20-19(27(23)16-15-18(2)3)21(28)25-22(29)26(20)4/h18H,5-17H2,1-4H3,(H,25,28,29) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOASURKICNNIIS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC1=NC2=C(N1CCC(C)C)C(=O)NC(=O)N2C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H40N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[1-(3,4-dichloroanilino)-2-oxo-2-phenylethyl]-2-thiophenecarboxamide](/img/structure/B403482.png)
![3-{[(4-methylphenyl)sulfanyl]methyl}-1-phenyl-1H-pyrazole-4,5-dione 4-[(2-bromophenyl)hydrazone]](/img/structure/B403483.png)
![2-{4-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-butyrylamino}-benzoic acid](/img/structure/B403484.png)
![1-Adamantyl-[3,5-dimethyl-4-(4-nitrophenyl)sulfanylpyrazol-1-yl]methanone](/img/structure/B403485.png)
![3-[5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methoxyphenyl)propanamide](/img/structure/B403486.png)
![N-benzyl-N-{2-[2-(4-chlorobenzylidene)hydrazino]-2-oxoethyl}benzenesulfonamide](/img/structure/B403489.png)


![2-[2-(4-chlorobenzylidene)hydrazino]-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-oxoacetamide](/img/structure/B403501.png)
![6-methyl-2-[2-(3-methylphenoxy)ethylsulfanyl]-1H-pyrimidin-4-one](/img/structure/B403523.png)
![5-[2-(2-Methoxyphenoxy)ethylthio]-1-(4-methylphenyl)tetrazole](/img/structure/B403525.png)
![8-Methoxy-3,3-diphenyl-3H-benzo[f]chromene](/img/structure/B403526.png)
![4-(2,3-dichlorophenyl)-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B403527.png)
![3-[(2-Chlorobenzyl)oxy]benzaldehyde [4-anilino-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B403530.png)
